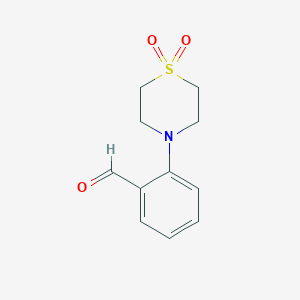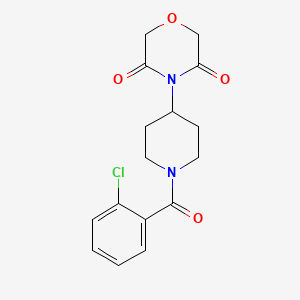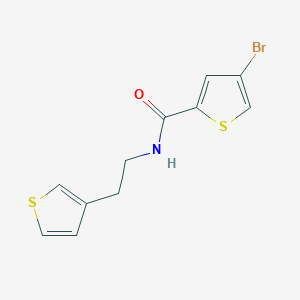![molecular formula C22H18N6O2S2 B2675101 5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 894996-06-6](/img/structure/B2675101.png)
5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Sulfonamides, on the other hand, are a group of compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well-known for their antimicrobial properties.
Synthesis Analysis
Triazoles can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The exact structure of the compound you mentioned would require more specific information.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can react with various reagents to form a wide range of compounds with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its exact structure. For triazoles, they are generally stable compounds and can exhibit different properties based on their substituents .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds containing a sulfonamido moiety, similar in structural motif to the mentioned compound, have been synthesized with the intention of finding new antibacterial agents. The precursor compound was reacted with various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. These compounds exhibited significant antibacterial activity, highlighting the potential of sulfonamido moiety-containing heterocyclic compounds in the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Insecticidal Applications
Another study synthesized a novel series of sulfonamide-bearing thiazole derivatives, demonstrating their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, incorporating similar heterocyclic frameworks, showed potent toxic effects, indicating the broad applicability of such molecules in agricultural pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to the compound , were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This demonstrates the potential utility of these compounds in managing unwanted plant growth, contributing to agricultural productivity and ecosystem management (Moran, 2003).
Anticancer and Antimicrobial Potentials
Moreover, the modification of sulfonamide compounds to include alkylurea or 2-(dialkylamino)ethylurea moieties at specific positions has shown to retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting potential applications in cancer therapy with reduced toxicity (Wang et al., 2015). Additionally, novel sulfonamides incorporating aroylhydrazone- or [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- moieties were found to inhibit human carbonic anhydrase isozymes, critical in various physiological functions, indicating their potential in medicinal chemistry (Alafeefy et al., 2015).
Mechanism of Action
The mechanism of action of triazoles and sulfonamides in biological systems is quite complex and depends on their specific structure and the target they interact with. Generally, triazoles can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-18-7-10-21(31-18)32(29,30)27-17-5-3-15(4-6-17)19-8-9-20-24-25-22(28(20)26-19)16-11-13-23-14-12-16/h3-14,27H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGAMSOFJAGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)




![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)
![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
